![molecular formula C9H12BrN B1381827 2-Bromo-5-isopropylaniline CAS No. 1058062-69-3](/img/structure/B1381827.png)
2-Bromo-5-isopropylaniline
Overview
Description
2-Bromo-5-isopropylaniline is an organic compound with the molecular formula C9H12BrN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the 2-position and an isopropyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-isopropylaniline typically involves the bromination of 5-isopropylaniline. One common method is the electrophilic aromatic substitution reaction, where 5-isopropylaniline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-isopropylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Major Products Formed
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
2-Bromo-5-isopropylaniline is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for specific reactivity patterns that are advantageous in creating various derivatives. For instance, it can undergo electrophilic aromatic substitution reactions to introduce additional functional groups, facilitating the development of novel compounds with tailored properties.
Synthetic Routes:
The synthesis typically involves bromination of 5-isopropylaniline using brominating agents such as Br or N-bromosuccinimide (NBS), often in the presence of catalysts like iron or aluminum chloride. The reaction conditions are controlled to optimize yield and purity.
Medicinal Chemistry
Potential Pharmaceutical Applications:
In medicinal chemistry, this compound is investigated for its potential use as a building block in developing pharmaceutical compounds. Its ability to modify biological activity makes it a candidate for creating new drugs targeting various diseases. Research has shown that compounds derived from this compound can act as enzyme inhibitors or modulators, impacting metabolic pathways .
Case Studies:
Studies have explored its role in synthesizing compounds aimed at treating conditions associated with voltage-gated sodium channels (VGSCs), which are implicated in chronic pain and neurological disorders . The specific interactions of this compound with these biological targets highlight its significance in drug design.
Material Science
Advanced Materials Development:
The compound is also employed in material science to develop advanced materials with specific properties. For example, it can be used to synthesize polymers or composites that exhibit enhanced thermal stability or mechanical strength. Its unique chemical structure contributes to the properties of these materials, making them suitable for various industrial applications .
Biological Studies
Enzyme Interaction Studies:
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its reactivity allows researchers to investigate how it affects enzyme activity and substrate specificity, providing insights into biochemical processes.
Toxicological Assessments:
Additionally, understanding the safety profile of this compound is crucial for its application in pharmaceuticals and materials. Toxicological studies help assess its effects on human health and the environment, guiding safe usage practices.
Mechanism of Action
The mechanism of action of 2-Bromo-5-isopropylaniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The bromine atom and isopropyl group play crucial roles in determining the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-isopropylaniline
- 2-Bromo-6-isopropylaniline
- 2-Chloro-5-isopropylaniline
Uniqueness
2-Bromo-5-isopropylaniline is unique due to the specific positioning of the bromine and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for targeted applications in various fields of research .
Biological Activity
2-Bromo-5-isopropylaniline (CAS No. 1058062-69-3) is an aromatic amine compound that has garnered attention due to its diverse biological activities. Its structure includes a bromine atom and an isopropyl group attached to the aniline moiety, which influences its reactivity and potential applications in medicinal chemistry.
- Molecular Formula : C10H12BrN
- Molecular Weight : 227.11 g/mol
- Melting Point : Data not extensively available, but similar compounds suggest a range around 50-60 °C.
- Solubility : Generally soluble in organic solvents; limited solubility in water.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromine atom enhances its electrophilic character, making it a potential candidate for nucleophilic attack by biological molecules.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it induces apoptosis in cancer cells, potentially through the activation of caspase pathways.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
Study on Anticancer Properties
A notable study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells. The compound was found to significantly inhibit cell proliferation and induce apoptosis, primarily through the activation of p53 signaling pathways.
Study on Environmental Toxicity
Another research effort focused on the environmental impact of aromatic amines, including this compound. The study highlighted its potential as a pollutant and assessed its mutagenic effects using the Ames test. The results indicated a moderate mutagenic potential, necessitating further investigation into its environmental safety.
Properties
IUPAC Name |
2-bromo-5-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSJISPUIIIPTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291574 | |
Record name | 2-Bromo-5-(1-methylethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1058062-69-3 | |
Record name | 2-Bromo-5-(1-methylethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1058062-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-(1-methylethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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